4-Hydroxy Raloxifene

Description

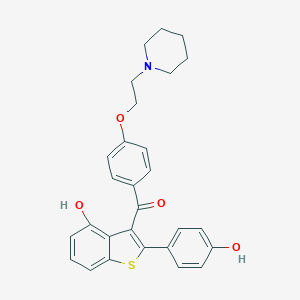

Structure

3D Structure

Properties

IUPAC Name |

[4-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27NO4S/c30-21-11-7-20(8-12-21)28-26(25-23(31)5-4-6-24(25)34-28)27(32)19-9-13-22(14-10-19)33-18-17-29-15-2-1-3-16-29/h4-14,30-31H,1-3,15-18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOAUIPGLJUIQCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=CC=CC(=C43)O)C5=CC=C(C=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Hydroxy Raloxifene: Pathways and Mechanisms

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-Hydroxy Raloxifene, a primary metabolite of the selective estrogen receptor modulator (SERM), Raloxifene. We delve into the two principal pathways for its formation: biocatalytic oxidation, predominantly mediated by cytochrome P450 enzymes in vivo, and targeted chemical synthesis for use as an analytical standard and in further research. This document offers an in-depth exploration of the underlying mechanisms, step-by-step experimental protocols, and the causal reasoning behind critical experimental choices, tailored for researchers, scientists, and professionals in drug development.

Introduction: The Significance of this compound

Raloxifene is a second-generation SERM widely prescribed for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer in high-risk populations.[1][2] Its therapeutic effects are mediated through differential agonist and antagonist activity on estrogen receptors in various tissues.[1][3] The in vivo metabolism of Raloxifene is extensive, with the parent drug undergoing significant first-pass metabolism.[4][5] While glucuronide conjugates are the most abundant metabolites, oxidative metabolism by cytochrome P450 (CYP) enzymes leads to the formation of hydroxylated derivatives.[4] Among these, this compound, resulting from aromatic hydroxylation, is a key metabolite for understanding the drug's complete pharmacological and toxicological profile. The availability of pure this compound is crucial for detailed in vitro studies, as an analytical reference standard in pharmacokinetic and drug metabolism studies, and for doping control analysis.[6]

Biocatalytic Synthesis: The Metabolic Pathway

The in vivo formation of this compound is primarily a biocatalytic process occurring in the liver, mediated by the cytochrome P450 mixed-function oxidase system.

The Central Role of Cytochrome P450 3A4 (CYP3A4)

Extensive research has identified CYP3A4 as the principal enzyme responsible for the oxidative metabolism of Raloxifene.[7][8][9][10] Specifically, 3'-hydroxyraloxifene (which corresponds to this compound, with the hydroxylation on the 4-position of the phenyl ring at the 2-position of the benzothiophene core) is produced through CYP3A4-mediated oxygenation.[8][9][10]

Mechanism of Aromatic Hydroxylation

The generally accepted mechanism for CYP450-mediated aromatic hydroxylation involves the following key steps:

-

Substrate Binding: Raloxifene binds to the active site of the CYP3A4 enzyme.

-

Electron Transfer and Oxygen Activation: A series of electron transfers from NADPH via cytochrome P450 reductase activates molecular oxygen, leading to the formation of a highly reactive ferryl-oxo intermediate (Compound I).

-

Hydrogen Abstraction/Electrophilic Attack: The ferryl-oxo species acts as a powerful oxidant. For aromatic hydroxylation, two mechanisms are proposed:

-

Electrophilic Aromatic Substitution: The ferryl-oxo species directly attacks the electron-rich 4'-position of the phenyl ring of Raloxifene, forming a sigma complex (Wheland intermediate).

-

Arene Oxide Formation: An alternative pathway involves the formation of an epoxide intermediate (arene oxide) across one of the double bonds of the aromatic ring. This arene oxide can then rearrange to the phenol, this compound, via the "NIH shift."

-

-

Product Release: The hydroxylated product, this compound, dissociates from the enzyme's active site.

The following diagram illustrates the biocatalytic pathway leading to this compound.

Experimental Protocol: In Vitro Metabolism of Raloxifene

This protocol describes a typical in vitro experiment to generate and detect this compound using human liver microsomes.

Materials:

-

Raloxifene hydrochloride

-

Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (ACN)

-

Trifluoroacetic acid (TFA)

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare a reaction mixture containing phosphate buffer (pH 7.4), human liver microsomes (final concentration ~0.5 mg/mL), and Raloxifene (final concentration ~10 µM).

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes) with gentle shaking.

-

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Protein Precipitation: Vortex the mixture vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the microsomal proteins.

-

Sample Analysis: Transfer the supernatant to an HPLC vial and analyze for the presence of this compound using a validated LC-MS/MS method.

Rationale for Experimental Choices:

-

Human Liver Microsomes: These are subcellular fractions that are rich in CYP enzymes, providing a relevant in vitro model for hepatic metabolism.

-

NADPH Regenerating System: CYP enzymes require NADPH as a cofactor for their catalytic activity. A regenerating system ensures a sustained supply of NADPH throughout the incubation period.

-

Acetonitrile Quenching: Acetonitrile is a protein-precipitating organic solvent that effectively halts the enzymatic reaction and prepares the sample for analysis.

Chemical Synthesis: A Targeted Approach

The targeted chemical synthesis of this compound is essential for obtaining a pure standard for analytical and research purposes. The general strategy involves a multi-step process that utilizes protecting groups to achieve regioselective synthesis. A plausible synthetic pathway is outlined below, based on established synthetic methodologies for Raloxifene and its analogs.[5][6][11][12][13]

The overall strategy involves three main stages:

-

Synthesis of the protected benzothiophene core.

-

Synthesis of the acylating side chain.

-

Coupling of the two fragments via Friedel-Crafts acylation, followed by deprotection.

Synthesis of the Protected 2-(4-methoxyphenyl)-6-methoxybenzo[b]thiophene Core

The synthesis of the benzothiophene core typically begins with simpler precursors and involves a key cyclization step.

Step 1: Thioether Formation

3-Methoxythiophenol is reacted with 2-bromo-4'-methoxyacetophenone in the presence of a base (e.g., potassium hydroxide) to form the corresponding thioether, α-(3-methoxyphenylthio)-4-methoxyacetophenone.

Step 2: Polyphosphoric Acid (PPA) Mediated Cyclization

The thioether is then subjected to an acid-catalyzed intramolecular cyclization and rearrangement using polyphosphoric acid (PPA). This reaction yields a mixture of regioisomers, with the desired 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene being the major product.[1]

Synthesis of the 4-[2-(1-piperidinyl)ethoxy]benzoyl chloride Side Chain

This side chain provides the basic amine functionality characteristic of Raloxifene.

Step 1: Etherification

Ethyl 4-hydroxybenzoate is reacted with N-(2-chloroethyl)piperidine in the presence of a base (e.g., potassium carbonate) to form ethyl 4-[2-(1-piperidinyl)ethoxy]benzoate.

Step 2: Hydrolysis

The ethyl ester is hydrolyzed to the corresponding carboxylic acid, 4-[2-(1-piperidinyl)ethoxy]benzoic acid, using a strong base like sodium hydroxide, followed by acidification.

Step 3: Acyl Chloride Formation

The carboxylic acid is converted to the more reactive acyl chloride hydrochloride by treatment with thionyl chloride or oxalyl chloride.[9] This acyl chloride is the key reagent for the subsequent Friedel-Crafts acylation.

Friedel-Crafts Acylation and Deprotection

Step 1: Friedel-Crafts Acylation

The protected benzothiophene core is acylated with the 4-[2-(1-piperidinyl)ethoxy]benzoyl chloride hydrochloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), in an inert solvent like dichloromethane.[4] The acylation occurs at the electron-rich 3-position of the benzothiophene ring.

Step 2: Demethylation (Deprotection)

The final step is the cleavage of the two methyl ethers to yield the free hydroxyl groups of this compound and the 6-hydroxy group of the benzothiophene core. This is a crucial step, and various reagents can be employed, such as boron tribromide (BBr₃) or a combination of aluminum chloride and a thiol like ethanethiol or decanethiol.[4][11]

The following diagram provides a high-level overview of the chemical synthesis workflow.

Quantitative Data Summary

| Parameter | Biocatalytic Synthesis (in vitro) | Chemical Synthesis |

| Primary Enzyme/Reagent | Cytochrome P450 3A4 | AlCl₃ (Acylation), BBr₃ (Deprotection) |

| Typical Substrate Conc. | ~1-10 µM | Millimolar to Molar scale |

| Reaction Environment | Aqueous buffer, pH 7.4, 37°C | Anhydrous organic solvents |

| Yield | Typically low, for analytical detection | Preparative scale, variable yields |

| Product Purity | Complex mixture with other metabolites | High purity after chromatographic separation |

| Key Application | Metabolic profiling, DDI studies | Analytical standard, in vitro research |

Conclusion and Future Perspectives

The synthesis of this compound can be approached through two distinct and complementary routes. The biocatalytic pathway, driven by CYP3A4, is fundamental to understanding the in vivo disposition and potential drug-drug interactions of Raloxifene. In contrast, targeted chemical synthesis provides the necessary quantities of pure material for rigorous analytical and pharmacological evaluation. The multi-step chemical synthesis, while challenging, leverages well-established organic chemistry principles such as Friedel-Crafts acylation and the use of protecting groups to achieve the desired molecular architecture. Future research may focus on developing more efficient and greener synthetic routes, potentially exploring biocatalytic methods with engineered enzymes for a more direct and selective hydroxylation of the Raloxifene scaffold. A thorough understanding of both pathways is indispensable for professionals in drug development and metabolism, ensuring a comprehensive characterization of this important therapeutic agent.

References

-

Chen, Q., et al. (2002). Cytochrome P450 3A4-mediated bioactivation of raloxifene: irreversible enzyme inhibition and thiol adduct formation. Chemical Research in Toxicology, 15(8), 1051-1059. Available at: [Link]

-

Liu, H., et al. (2010). CYP3A4-mediated oxygenation versus dehydrogenation of raloxifene. Biochemistry, 49(15), 3307-3316. Available at: [Link]

-

Liu, H., et al. (2010). CYP3A4-Mediated Oxygenation versus Dehydrogenation of Raloxifene. Biochemistry, 49(15), 3307-3316. Available at: [Link]

-

Liu, H. (2010). CYP3A4-Mediated Oxygenation versus Dehydrogenation of Raloxifene. Biochemistry. Available at: [Link]

-

Spencer, S. (2009). Dehydrogenation of raloxifene by cytochrome P450 3A4. University of Utah. Available at: [Link]

-

U.S. Food and Drug Administration. (1997). Clinical Pharmacology & Biopharmaceutics Review for EVISTA™ (raloxifene hydrochloride). Available at: [Link]

-

Pharmacology of Raloxifene (Evista). (2024). YouTube. Available at: [Link]

-

Sloane, P. G. (2000). Raloxifene hydrochloride. American Journal of Health-System Pharmacy, 57(6), 541-551. Available at: [Link]

-

Plosker, G. L., & Goa, K. L. (1998). Raloxifene: a review of its use in the prevention and treatment of osteoporosis in postmenopausal women. Drugs & Aging, 13(5), 403-424. Available at: [Link]

-

U.S. Food and Drug Administration. (2007). Clinical Pharmacology Biopharmaceutics Review(s) for Evista (raloxifene). Available at: [Link]

-

Chen, Q., et al. (2002). Cytochrome P450 3A4-Mediated Bioactivation of Raloxifene: Irreversible Enzyme Inhibition and Thiol Adduct. American Chemical Society. Available at: [Link]

-

Obach, R. S., et al. (2009). Differential time-dependent inactivation of P450 3A4 and P450 3A5 by raloxifene: a key role for C239 in quenching reactive intermediates. Drug Metabolism and Disposition, 37(3), 553-560. Available at: [Link]

-

Bathini, P. K., et al. (2012). An improved synthesis of raloxifene hydrochloride: a selective estrogen receptor modulator. International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 515-517. Available at: [Link]

-

Grese, T. A., et al. (1997). Evaluation of the major metabolites of raloxifene as modulators of tissue selectivity. Journal of Medicinal Chemistry, 40(2), 146-167. Available at: [Link]

-

New Drug Approvals. (2020). RALOXIFENE. Available at: [Link]

-

Patel, M. N., et al. (2018). Industrially Viable Demethylation Reaction in Synthesis of Raloxifene Hydrochloride. Organic Chemistry: An Indian Journal, 14(3), 128. Available at: [Link]

-

Sharma, P., & Kumar, S. (2017). Synthesis of Raloxifene. In Hazardous Reagent Substitution: A Pharmaceutical Perspective. Royal Society of Chemistry. Available at: [Link]

-

Sharma, P., & Kumar, S. (2017). Chapter 5: Synthesis of Raloxifene. ResearchGate. Available at: [Link]

-

Wikipedia. (n.d.). Selective estrogen receptor modulator. Available at: [Link]

-

Jellinck, P. H., & Fishman, J. (1991). Mechanism of cytochrome P450-catalyzed aromatic hydroxylation of estrogens. Biochemistry, 30(46), 11211-11215. Available at: [Link]

-

Williams, D. R., et al. (2014). Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives. ACS Medicinal Chemistry Letters, 5(7), 809-814. Available at: [Link]

-

Coelho, C., et al. (2021). Interrogating the Inhibition Mechanisms of Human Aldehyde Oxidase by X-ray Crystallography and NMR Spectroscopy: The Raloxifene Case. Journal of Medicinal Chemistry, 64(17), 12895-12907. Available at: [Link]

-

ResearchGate. (n.d.). Mechanism of aromatic-ring hydroxylation. Available at: [Link]

-

Zaraei, S. O., et al. (2024). Synthesis, biological evaluation, and stability studies of raloxifene mono- and bis-sulfamates as dual-targeting agents. European Journal of Medicinal Chemistry, 267, 116200. Available at: [Link]

-

ResearchGate. (n.d.). Scheme for the synthesis of Raloxifene. Available at: [Link]

Sources

- 1. EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES - Google Patents [patents.google.com]

- 2. Raloxifene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and evaluation of raloxifene derivatives as a selective estrogen receptor down-regulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tsijournals.com [tsijournals.com]

- 5. heteroletters.org [heteroletters.org]

- 6. dshs-koeln.de [dshs-koeln.de]

- 7. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent advances in the synthesis of raloxifene: a selective estrogen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. newdrugapprovals.org [newdrugapprovals.org]

- 12. books.rsc.org [books.rsc.org]

- 13. globethesis.com [globethesis.com]

An In-Depth Technical Guide to 4-Hydroxy Raloxifene: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and structure of 4-Hydroxy Raloxifene, a key metabolite of the selective estrogen receptor modulator (SERM), Raloxifene. While Raloxifene is extensively studied for its role in the prevention and treatment of osteoporosis and breast cancer, its hydroxylated metabolites are crucial for understanding its complete pharmacological and toxicological profile. This document delves into the available scientific literature to consolidate information on the synthesis, chemical structure, physicochemical characteristics, and analytical methodologies pertinent to this compound. Recognizing the existing gaps in publicly available data for this specific metabolite, this guide also offers expert insights and contextual information derived from the well-established knowledge of Raloxifene and related benzothiophene derivatives. The aim is to equip researchers, scientists, and drug development professionals with a foundational understanding and practical guidance for working with this compound.

Introduction: The Significance of this compound

Raloxifene, a second-generation SERM, exerts its tissue-specific effects by binding to estrogen receptors (ERα and ERβ), acting as an estrogen agonist in bone and an antagonist in breast and uterine tissues.[1] Its metabolic fate is a critical determinant of its overall in vivo activity and potential for off-target effects. While the major metabolic pathway for Raloxifene is glucuronidation, oxidative metabolism also occurs, leading to the formation of hydroxylated derivatives.[2] this compound, with a hydroxyl group introduced on the benzothiophene ring, is one such metabolite. The presence of this additional hydroxyl group can significantly alter the molecule's physicochemical properties, receptor binding affinity, and subsequent biological activity. Therefore, a thorough understanding of this compound is essential for a complete comprehension of Raloxifene's mechanism of action, metabolism, and safety profile.

Chemical Structure and Physicochemical Properties

The chemical structure of this compound is characterized by the addition of a hydroxyl group at the 4-position of the benzothiophene core of the Raloxifene molecule.

IUPAC Name: [4-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone[3]

Molecular Formula: C₂₈H₂₇NO₄S[3]

Molecular Weight: 473.58 g/mol [4]

Visualizing the Chemical Structure

Caption: Chemical structure of this compound.

Physicochemical Data Summary

| Property | Raloxifene | This compound (Predicted/Inferred) | Reference |

| Molecular Weight | 473.59 g/mol | 473.58 g/mol | [4] |

| logP | ~5.2 | Expected to be lower than Raloxifene due to increased polarity. | [5] |

| pKa | Data not readily available | The additional phenolic hydroxyl group will have an acidic pKa, likely in the range of 8-10. The piperidine nitrogen will have a basic pKa. | - |

| Solubility | Insoluble in water. Soluble in DMSO and methanol. | Likely to have slightly increased aqueous solubility compared to Raloxifene, but still poorly soluble. Soluble in polar organic solvents like DMSO and methanol. | [4][5] |

Synthesis and Characterization

Synthesis Strategies

A plausible synthetic strategy for this compound would involve utilizing a starting material that already contains the hydroxyl group at the desired position on the benzothiophene precursor. This would likely involve a multi-step synthesis to construct the 4-hydroxy-2-(4-hydroxyphenyl)benzothiophene core, which would then be acylated with 4-(2-(piperidin-1-yl)ethoxy)benzoyl chloride.

Conceptual Synthetic Pathway:

Caption: A conceptual synthetic pathway for this compound.

Spectroscopic Characterization

Detailed spectroscopic data for this compound is not widely published. However, commercial suppliers of this compound as a research chemical often provide a certificate of analysis which includes this information.[4] Based on the known spectra of Raloxifene and general principles of spectroscopy, the following characteristic signals can be anticipated:

-

¹H NMR: The spectrum would be complex, showing aromatic protons in the range of 6.5-8.0 ppm. The additional hydroxyl group on the benzothiophene ring would likely appear as a singlet at a downfield chemical shift. The protons of the piperidinylethoxy side chain would be visible in the aliphatic region of the spectrum.

-

¹³C NMR: The spectrum would display a large number of signals corresponding to the 28 carbon atoms. The carbon atoms attached to the hydroxyl groups and the carbonyl carbon would be found at characteristic downfield shifts.

-

FT-IR: The spectrum would show characteristic absorption bands for the O-H stretching of the phenolic hydroxyl groups (around 3200-3600 cm⁻¹), C=O stretching of the ketone (around 1640-1680 cm⁻¹), and C-O and C-N stretching vibrations.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of 473.58. Fragmentation patterns would likely involve cleavage of the ether linkage and the bond adjacent to the carbonyl group. The prominent fragment ion at m/z 112 is characteristic of the piperidinylethyl group.[8][9]

Pharmacological Profile

Mechanism of Action as a SERM

Like its parent compound, this compound is expected to function as a SERM. The biological actions of SERMs are mediated through their binding to estrogen receptors, leading to either agonistic or antagonistic effects depending on the target tissue.[5] The presence and position of hydroxyl groups on the Raloxifene scaffold are known to be critical for high-affinity binding to the estrogen receptor.[6]

Estrogen Receptor Binding Affinity

In Vitro and In Vivo Activity

Studies on the major glucuronide metabolites of Raloxifene have shown that they have significantly lower affinity for the estrogen receptor and are much less potent in inhibiting cell proliferation compared to the parent compound.[2] Although this compound is a product of a different metabolic pathway (oxidation), it is plausible that its biological activity might also differ from that of Raloxifene. Its increased polarity could affect its cell permeability and distribution. In vivo, it may undergo further metabolism, such as glucuronidation.

Analytical Methodologies

The quantification of this compound, particularly in biological matrices, is crucial for pharmacokinetic and metabolism studies. While a specific validated method for this compound as the primary analyte is not extensively documented, methods developed for Raloxifene and its other metabolites can be adapted.

High-Performance Liquid Chromatography (HPLC)

A validated HPLC method for the analysis of Raloxifene in pharmaceutical preparations can serve as a starting point for developing a method for this compound.[10]

Example HPLC Protocol (Adaptable for this compound):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A mixture of an acidic buffer (e.g., phosphate buffer, pH 2.5-3.5) and an organic solvent (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode. The increased polarity of this compound may require a lower percentage of organic solvent for optimal retention and separation.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where both Raloxifene and this compound exhibit strong absorbance (e.g., around 280-290 nm).

-

Quantification: Based on the peak area of a standard of known concentration.

Workflow for HPLC Method Development:

Caption: Workflow for developing an HPLC method for this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the sensitive and selective quantification of drugs and their metabolites in complex biological matrices like plasma. Published methods for the simultaneous determination of Raloxifene and its glucuronide metabolites in human plasma provide a robust framework for including this compound in the analysis.[9]

Example LC-MS/MS Protocol (Adaptable for this compound):

-

Sample Preparation: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analytes from the plasma matrix.

-

Chromatography: A C18 or similar reverse-phase column with a gradient elution using a mobile phase of acidified water (e.g., with formic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

Ionization: Electrospray ionization (ESI) in positive ion mode.

-

MRM Transitions: A specific precursor ion to product ion transition would need to be determined for this compound. The precursor ion would be [M+H]⁺ (m/z 474.17). The product ion would be a characteristic fragment, likely m/z 112.1, corresponding to the piperidinylethyl moiety.

-

-

Internal Standard: A stable isotope-labeled analog of this compound or a structurally similar compound would be used for accurate quantification.

Toxicological Profile

There is a lack of specific toxicological data for this compound in the public domain. The safety profile of the parent drug, Raloxifene, is well-established, with the most serious adverse effect being an increased risk of venous thromboembolism.[11] Any toxicological assessment of this compound would need to consider its potential to undergo further metabolic activation, such as the formation of reactive quinone-type metabolites, which has been observed with other SERMs.[12] Further research is warranted to elucidate the specific toxicological profile of this metabolite.

Conclusion and Future Directions

This compound is an important, albeit understudied, metabolite of Raloxifene. This technical guide has synthesized the available information on its chemical structure, physicochemical properties, and potential analytical methodologies. While there are clear gaps in the existing literature, particularly concerning its synthesis, comprehensive spectroscopic data, and a detailed pharmacological and toxicological profile, this document provides a solid foundation for researchers in the field. Future research should focus on the definitive synthesis of this compound to enable thorough in vitro and in vivo characterization. Such studies will be invaluable in providing a more complete understanding of the overall therapeutic and safety profile of Raloxifene.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link][2][3]

-

Trontelj, J., Vovk, T., Bogataj, M., & Mrhar, A. (2005). HPLC analysis of raloxifene hydrochloride and its application to drug quality control studies. Pharmacological research, 52(4), 334–339. [Link][10]

-

Williams, D. R., Taylor, L., Miter, G. A., Sheiman, J. L., Wallace, J. M., & Allen, M. R. (2024). Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives. ACS medicinal chemistry letters. [Link][6]

-

Pavan kumar Bathini, Venkata Ramaiah, P., & Jaweed, S. A. (2011). AN IMPROVED SYNTHESIS OF RALOXIFENE HYDROCHORIDE: A SELECTIVE ESTROGEN RECEPTOR MODULATOR. Rasayan Journal of Chemistry, 4(3), 515-518. [Link][10]

-

PubChem. Raloxifene. National Center for Biotechnology Information. [Link][5]

-

LabRulez LCMS. LC-MS/MS method for the determination of raloxifene and its glucuronide metabolites from human plasma using SPE micro elution for rapid, high-throughput sample processing. [Link][9][13]

-

Morello, K. C., Wurz, G. T., & DeGregorio, M. W. (2003). SERMs: current status and future trends. Critical reviews in oncology/hematology, 47(1), 63–76. [Link]

-

Liu, H., Park, S., & Thatcher, G. R. (2008). Bioactivation of selective estrogen receptor modulators (SERMs). Drug metabolism reviews, 40(1), 129–146. [Link][12]

-

Abass, M., & El-Kimary, E. I. (2017). Analytical Review on Raloxifene -An Estrogen Receptor Modulator in Different Pharmaceutical Formulations and Biological Fluids. International Journal of Pharmaceutical Sciences Review and Research, 44(1), 133-143. [Link]

-

Taras, T. L., Wurz, G. T., & DeGregorio, M. W. (2001). In vitro and in vivo pharmacology of the selective estrogen receptor modulator raloxifene. The Journal of steroid biochemistry and molecular biology, 77(4-5), 271–279. [Link]

-

van der Velde, N., van den Bergh, J. P., Lems, W. F., & de Vries, F. (2019). Review on raloxifene: Profile of a selective estrogen receptor modulator. Expert review of clinical pharmacology, 12(1), 1–11. [Link][11]

-

Zhang, Y., Wang, Y., & Ma, P. (2013). Development and validation of a liquid chromatography-tandem mass spectrometry assay for determination of raloxifene and its metabolites in human plasma. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 927, 182–187. [Link][15]

-

Jeong, E. J., Lee, J. Y., & Lee, S. K. (2005). Structure-function relationships of the raloxifene-estrogen receptor-alpha complex for regulating transforming growth factor-alpha expression in breast cancer cells. Molecular and cellular endocrinology, 233(1-2), 19–28. [Link]

-

Goldstein, S. R. (2001). The effect of raloxifene on the uterus. Reviews in endocrine & metabolic disorders, 2(3), 287–292. [Link]

-

Dodge, J. A., & Lugar, C. W. (1998). Discovery and synthesis of [6-hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-2-(4-hydroxyphenyl)]benzo[b]thiophene: a novel, highly potent, selective estrogen receptor modulator. Journal of medicinal chemistry, 41(10), 1547–1550. [Link][7]

-

LeBlanc, G. A., & Cherlet, T. C. (2007). Effects of 4-hydroxytamoxifen, raloxifene and ICI 182 780 on survival of uterine cancer cell lines in the presence and absence of exogenous estrogens. The Journal of steroid biochemistry and molecular biology, 103(1), 1–10. [Link][6]

-

Frasor, J., Stossi, F., Danes, J. M., Komm, B., Lyttle, C. R., & Katzenellenbogen, B. S. (2004). Selective estrogen receptor modulators: discrimination of agonistic versus antagonistic activities by gene expression profiling in breast cancer cells. Cancer research, 64(4), 1522–1533. [Link]

-

U.S. Food and Drug Administration. (2007). Evista (raloxifene hydrochloride) tablets. [Link]

-

Gauthier, S., & Clardy, J. (2003). Crystal structures of the estrogen receptor alpha ligand-binding domain complexed with nonsteroidal drugs. Bioorganic & medicinal chemistry letters, 13(10), 1745–1748. [Link]

-

ResearchGate. (2011). (A) ER· binding affinity of 17ß-estradiol, 4-hydroxytamoxifen,... [Link][16]

-

Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for RSC Advances. [Link][17]

-

Books Gateway. (2017). Synthesis of Raloxifene. In Hazardous Reagent Substitution: A Pharmaceutical Perspective. [18]

-

PubMed. (2007). Development and validation of a liquid chromatography-tandem mass spectrometry assay for determination of raloxifene and its metabolites in human plasma. [Link][15]

-

PubMed Central (PMC). (2005). Selective Estrogen Receptor Modulators 4-Hydroxytamoxifen and Raloxifene Impact the Stability and Function of SRC-1 and SRC-3 Coactivator Proteins. [Link][12]

-

Journal of Chemical and Pharmaceutical Research. (2011). Development and validation of RP-HPLC method for determination of Raloxifene Hydrochloride from pharmaceutical preparation. [Link][19]

-

ResearchGate. (2016). Environmental fate and chemistry of raloxifene hydrochloride. [Link][9]

-

ResearchGate. (2022). Development and validation of ultra-high-performance liquid chromatography–mass spectrometry method for the determination of raloxifene and its phase II metabolites in plasma: Application to pharmacokinetic studies in rats. [Link][20]

-

PubMed. (2004). Selective estrogen receptor modulators 4-hydroxytamoxifen and raloxifene impact the stability and function of SRC-1 and SRC-3 coactivator proteins. [Link][21]

-

PubMed. (2000). The selective estrogen receptor modulator raloxifene regulates osteoclast and osteoblast activity in vitro. [Link][14]

-

ResearchGate. (2015). (PDF) Development and Validation of RP-HPLC Method for the Estimation of Raloxifene in Marketed Formulations. [Link][8]

-

PubMed Central (PMC). (2011). Application of 4D-QSAR Studies to a Series of Raloxifene Analogs and Design of Potential Selective Estrogen Receptor Modulators. [Link][16]

-

ResearchGate. (2018). Determination of raloxifene in human plasma using liquid chromatography-tandem mass spectrometry and its application in bioequivalence study. [Link][22][23]

-

ResearchGate. (2024). FTIR spectra of raloxifene (A), unloaded nanosponges (B),... [Link][24][25]

-

MedCrave. (2016). Enhanced solubility and dissolution rate of raloxifene using cycloencapsulation technique. [Link][26][27]

-

ResearchGate. (2014). Comparative FTIR spectra of Raloxifene HCl and the drug loaded nanoparticles. [Link][28]

-

ResearchGate. (2015). FTIR spectra of (a) raloxifene HCl, (b) HPβCD, (c) modified guar gum,... [Link][26][29]

-

ResearchGate. (2012). Chapter 5: Synthesis of Raloxifene. [Link][30]

-

PubMed. (2001). Safety and adverse effects associated with raloxifene: multiple outcomes of raloxifene evaluation. [Link][25]

-

PubMed. (2001). Cytochrome P450 3A4-mediated bioactivation of raloxifene: irreversible enzyme inhibition and thiol adduct formation. [Link][3]

-

ResearchGate. (2024). Structure characterization for Raloxifene-glucuronidation conjugate... [Link][29]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Evaluation of the major metabolites of raloxifene as modulators of tissue selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C28H27NO4S | CID 10814352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. allmpus.com [allmpus.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jocpr.com [jocpr.com]

- 8. Raloxifene | C28H27NO4S | CID 5035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. lcms.labrulez.com [lcms.labrulez.com]

- 10. HPLC analysis of raloxifene hydrochloride and its application to drug quality control studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Review on raloxifene: profile of a selective estrogen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Bioactivation of Selective Estrogen Receptor Modulators (SERMs) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives [scholarworks.indianapolis.iu.edu]

- 14. The selective estrogen receptor modulator raloxifene regulates osteoclast and osteoblast activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. ucl.ac.uk [ucl.ac.uk]

- 18. jchr.org [jchr.org]

- 19. rjptonline.org [rjptonline.org]

- 20. web.pdx.edu [web.pdx.edu]

- 21. documents.thermofisher.com [documents.thermofisher.com]

- 22. Raloxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. LC-MS/MS method for simultaneous estimation of raloxifene, cladrin in rat plasma: application in pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. medcraveonline.com [medcraveonline.com]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. Raloxifene-driven benzothiophene derivatives: Discovery, structural refinement, and biological evaluation as potent PPARγ modulators based on drug repurposing - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Hydroxy Raloxifene estrogen receptor binding affinity

An In-Depth Technical Guide on the Estrogen Receptor Binding Affinity of Raloxifene and the Significance of its Hydroxyl Moieties

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the estrogen receptor (ER) binding affinity of the selective estrogen receptor modulator (SERM), Raloxifene. We will delve into the structural determinants of its high-affinity binding, clarify its metabolic pathways, and discuss the critical role of its hydroxyl groups in receptor interaction. While the specific entity "4-Hydroxy Raloxifene" is not a recognized major metabolite, this paper will address the underlying scientific query by examining the structure-activity relationships (SAR) of Raloxifene's phenolic moieties. This analysis will be contextualized with detailed, field-proven experimental protocols for determining receptor binding affinity and functional cellular responses.

Introduction to Raloxifene as a Selective Estrogen Receptor Modulator (SERM)

Raloxifene is a second-generation SERM belonging to the benzothiophene class of compounds, approved for the prevention and treatment of osteoporosis in postmenopausal women and for the reduction of invasive breast cancer risk in high-risk postmenopausal women.[1][2][3] Its therapeutic efficacy stems from its tissue-specific estrogen agonist and antagonist effects.[1][4] Raloxifene acts as an estrogen agonist in bone, preserving bone mineral density, and on lipid metabolism.[1][5][6] Conversely, it functions as an estrogen antagonist in uterine and breast tissues, which is key to its role in breast cancer risk reduction.[1][5] The foundation of this tissue-specific pharmacology lies in its high-affinity binding to estrogen receptors α (ERα) and β (ERβ).[4]

The Molecular Basis of Raloxifene's Interaction with Estrogen Receptors

The binding of Raloxifene to the ligand-binding domain (LBD) of ERα and ERβ induces specific conformational changes in the receptors.[7] These conformational shifts dictate the recruitment of co-activator or co-repressor proteins, which in turn modulates the transcription of target genes in a tissue-specific manner.[7][8] The structure of Raloxifene features two key hydroxyl groups—one at the 6-position of the benzothiophene core and another at the 4'-position of the phenyl group—that are crucial for high-affinity binding to the estrogen receptor.[9] These phenolic hydroxyls are believed to mimic the hydrogen bonding interactions of the natural ligand, 17β-estradiol, within the receptor's binding pocket.[10]

Clarifying the Metabolism of Raloxifene

Upon oral administration, Raloxifene undergoes extensive first-pass metabolism.[5][11] It is important to note that this metabolism does not primarily involve hydroxylation to form "this compound." Instead, the principal metabolic pathway is glucuronidation at the phenolic hydroxyl groups, leading to the formation of raloxifene-6-glucuronide and raloxifene-4'-glucuronide.[11] These glucuronide conjugates have significantly lower binding affinity for the estrogen receptor compared to the parent compound.[12][13] Cytochrome P450-mediated oxidation is a minor metabolic pathway for Raloxifene.[11][14]

Quantitative Analysis of Raloxifene's Estrogen Receptor Binding Affinity

Competitive radioligand binding assays are the gold standard for quantifying the affinity of a compound for a receptor. In these assays, the test compound's ability to displace a high-affinity radiolabeled ligand (e.g., [³H]-estradiol) from the ER is measured. The resulting data are used to calculate the half-maximal inhibitory concentration (IC50), which can then be converted to the inhibition constant (Ki) to reflect the binding affinity.

| Compound | Receptor | IC50 (nM) | Ki (nM) | Relative Binding Affinity (RBA) % (Estradiol = 100%) |

| 17β-Estradiol | ERα | ~0.68 | ~0.1-0.2 | 100 |

| Raloxifene | ERα | ~0.66 | ~0.3-1.0 | ~34 |

| 4-Hydroxytamoxifen | ERα | ~0.98 | ~0.3-1.0 | ~30 |

| Raloxifene-4'-glucuronide | ER | 370,000 | - | Very Low |

Note: IC50 and Ki values can vary between studies based on experimental conditions. The data presented is a representative range from available literature.[13][15][16]

Experimental Protocol: Competitive Radioligand Binding Assay for ERα

This protocol provides a robust methodology for determining the binding affinity of a test compound like Raloxifene for ERα. The self-validating nature of this protocol is ensured by the inclusion of appropriate controls and standards.

Rationale for Experimental Choices

-

Receptor Source: Recombinant human ERα is used for consistency and to avoid confounding interactions with other proteins present in tissue cytosols.

-

Radioligand: [³H]-17β-estradiol is the standard high-affinity radioligand for ERs, allowing for sensitive detection of competitive binding.

-

Separation Method: Hydroxylapatite (HAP) assay is a classic and reliable method for separating receptor-bound from free radioligand.

Step-by-Step Methodology

-

Preparation of Reagents:

-

Assay Buffer: Tris-HCl buffer with additives to maintain protein stability.

-

Radioligand Stock: [³H]-17β-estradiol in ethanol.

-

Unlabeled Competitor Stock: Test compound (e.g., Raloxifene) and unlabeled 17β-estradiol (for standard curve) in DMSO or ethanol.

-

HAP Slurry: Hydroxylapatite in assay buffer.

-

-

Assay Setup (in 96-well plates):

-

Total Binding: Recombinant ERα, [³H]-17β-estradiol, and assay buffer.

-

Non-specific Binding: Recombinant ERα, [³H]-17β-estradiol, and a saturating concentration of unlabeled 17β-estradiol.

-

Competitive Binding: Recombinant ERα, [³H]-17β-estradiol, and serial dilutions of the test compound.

-

-

Incubation:

-

Incubate the plates at 4°C for 18-24 hours to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Add cold HAP slurry to each well.

-

Incubate on ice with intermittent shaking.

-

Wash the HAP pellets multiple times with cold assay buffer to remove unbound radioligand.

-

-

Quantification:

-

Elute the bound radioligand from the HAP pellet with ethanol.

-

Transfer the eluate to scintillation vials with scintillation cocktail.

-

Measure radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC50 value using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17]

-

Visualization of the Experimental Workflow

Caption: Workflow for a competitive radioligand binding assay.

Functional Assessment: ERα Reporter Gene Assay

While binding affinity is a critical parameter, it does not fully describe a compound's biological activity (agonist, antagonist, or mixed). A cell-based reporter gene assay is essential to determine the functional consequences of receptor binding.[18][19][20][21][22]

Principle of the Assay

This assay utilizes a mammalian cell line (e.g., MCF-7 breast cancer cells, which endogenously express ERα) that has been engineered to contain a reporter gene (e.g., luciferase) under the control of an estrogen response element (ERE).[19][20][22] When an ER agonist binds to the receptor, the complex translocates to the nucleus, binds to the ERE, and drives the expression of the luciferase gene. An antagonist will block this process.

Step-by-Step Methodology

-

Cell Culture:

-

Culture ERE-luciferase reporter cells in appropriate media. For antagonist assays, it's crucial to use phenol red-free media and charcoal-stripped serum to remove any estrogenic compounds.

-

-

Cell Plating:

-

Plate the cells in 96-well plates and allow them to adhere overnight.

-

-

Compound Treatment:

-

Agonist Mode: Treat cells with serial dilutions of the test compound.

-

Antagonist Mode: Treat cells with serial dilutions of the test compound in the presence of a fixed, sub-maximal concentration of 17β-estradiol.

-

-

Incubation:

-

Incubate the treated cells for 18-24 hours to allow for gene expression.

-

-

Luciferase Assay:

-

Lyse the cells and add a luciferase substrate.

-

Measure the resulting luminescence using a luminometer.

-

-

Data Analysis:

-

Agonist Mode: Plot luminescence against the log concentration of the test compound to determine the EC50 (half-maximal effective concentration).

-

Antagonist Mode: Plot luminescence against the log concentration of the test compound to determine the IC50.

-

Visualization of the ERα Signaling Pathway

Caption: SERM interaction with the estrogen receptor signaling pathway.

Conclusion and Future Directions

Raloxifene's high affinity for the estrogen receptor, driven by key structural features like its phenolic hydroxyl groups, is fundamental to its clinical utility as a SERM. Understanding its metabolic profile—primarily glucuronidation rather than hydroxylation—is crucial for accurate pharmacological assessment. The combination of competitive binding assays and functional reporter gene assays provides a comprehensive framework for characterizing the interaction of SERMs with their targets. Future research into novel SERMs will continue to rely on these foundational techniques to dissect the nuanced structure-activity relationships that govern tissue-specific estrogenic and anti-estrogenic effects, paving the way for the development of next-generation therapies with improved efficacy and safety profiles.

References

-

Chester, E. M., Fender, E., & Wasserman, M. D. (2020). Screening for Phytoestrogens using a Cell-based Estrogen Receptor β Reporter Assay. Journal of Visualized Experiments, (160). URL: [Link]

-

National Toxicology Program. (2002). Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol. National Toxicology Program. URL: [Link]

-

Indigo Biosciences. (n.d.). Human ERα Reporter Assay Kit. Indigo Biosciences. URL: [Link]

-

Inoue, A., Hayashi, S., Aoyagi, K., Nishigaki, M., Sasaki, H., & Kiyama, R. (2002). A reporter gene assay for evaluation of tissue-specific responses to estrogens based on the differential use of promoters A to F of the human estrogen receptor alpha gene. Journal of Pharmacological and Toxicological Methods, 47(3), 129–135. URL: [Link]

-

U.S. Environmental Protection Agency. (n.d.). Protocol for the In Vitro Estrogen Receptor Saturation Binding and Competitive Binding Assays Using Rat Uterine Cytosol. U.S. EPA. URL: [Link]

-

Jeffery, E. H., Munson, A. E., & Butterworth, L. F. (1998). Evaluation of the major metabolites of raloxifene as modulators of tissue selectivity. Drug Metabolism and Disposition, 26(8), 784-791. URL: [Link]

-

Bathini, P. K., & Rama, V. (2012). An improved synthesis of Raloxifene hydrochloride: A selective estrogen receptor modulator. Organic Chemistry: An Indian Journal, 8(11). URL: [Link]

-

Hsieh, J. H., Chen, S., & Tice, R. R. (2024). Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity. Current Protocols. URL: [Link]

-

Organic Chemistry Synthesis. (2020). RALOXIFENE. New Drug Approvals. URL: [Link]

-

Reid, G., Denger, S., Kos, M., & Gannon, F. (2002). Selective estrogen receptor modulators 4-hydroxytamoxifen and raloxifene impact the stability and function of SRC-1 and SRC-3 coactivator proteins. The Journal of biological chemistry, 277(13), 11135–11143. URL: [Link]

-

Grese, T. A., Sluka, J. P., Bryant, H. U., Cullinan, G. J., Glasebrook, A. L., Jones, C. D., ... & Sato, M. (1997). Discovery and synthesis of [6-hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-2-(4-hydroxyphenyl)]benzo[b]thiophene: a novel, highly potent, selective estrogen receptor modulator. Journal of medicinal chemistry, 40(2), 146–167. URL: [Link]

-

Ebner, T., Remmel, R. P., & Burchell, B. (2004). Characterization of raloxifene glucuronidation. Potential role of UGT1A8 genotype on raloxifene metabolism in vivo. Drug metabolism and disposition: the biological fate of chemicals, 32(11), 1353–1360. URL: [Link]

-

Sharma, P., & Kumar, A. (2018). Chapter 5: Synthesis of Raloxifene. Hazardous Reagent Substitution: A Pharmaceutical Perspective. URL: [Link]

-

Wikipedia contributors. (2024). Selective estrogen receptor modulator. Wikipedia. URL: [Link]

-

ResearchGate. (n.d.). (A) ER· binding affinity of 17ß-estradiol, 4-hydroxytamoxifen,... ResearchGate. URL: [Link]

-

Frasor, J., Stossi, F., Barnett, D. H., Hubler, T. R., & Katzenellenbogen, B. S. (2014). Selective estrogen receptor modulators: tissue specificity and clinical utility. Journal of steroid biochemistry and molecular biology, 142, 114–126. URL: [Link]

-

Sharma, P., & Kumar, A. (2017). Synthesis of Raloxifene. Hazardous Reagent Substitution: A Pharmaceutical Perspective. URL: [Link]

-

Liu, J., & Zhang, Q. Y. (2012). CYP3A4-mediated oxygenation versus dehydrogenation of raloxifene. The Journal of pharmacology and experimental therapeutics, 340(2), 359–367. URL: [Link]

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. URL: [Link]

-

Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Alfa Cytology. URL: [Link]

-

Reid, G., Denger, S., Kos, M., & Gannon, F. (2002). Selective Estrogen Receptor Modulators 4-Hydroxytamoxifen and Raloxifene Impact the Stability and Function of SRC-1 and SRC-3 Coactivator Proteins. Journal of Biological Chemistry, 277(13), 11135-11143. URL: [Link]

-

Falany, C. N., Maclina, K. M., & Falany, J. L. (2003). Sulfation of raloxifene and 4-hydroxytamoxifen by human cytosolic sulfotransferases. Drug metabolism and disposition: the biological fate of chemicals, 31(7), 882–888. URL: [Link]

-

Kim, J. Y., Park, K., & Kim, H. S. (2013). The Effect of Selective Estrogen Receptor Modulators (SERMs) on the Tamoxifen Resistant Breast Cancer Cells. Journal of breast cancer, 16(2), 165–172. URL: [Link]

-

Wikipedia contributors. (2024). Raloxifene. Wikipedia. URL: [Link]

-

Wu, Y. L., Yang, X., Ren, Z., McDonnell, D. P., Norris, J. D., Willson, T. M., & Greene, G. L. (2005). Structure-Function Relationships of the Raloxifene-Estrogen Receptor-α Complex for Regulating Transforming Growth Factor-α Expression in Breast Cancer Cells. Molecular and Cellular Biology, 25(18), 8129-8141. URL: [Link]

-

Jordan, V. C. (2008). The Discovery and Development of Selective Estrogen Receptor Modulators (SERMs) for Clinical Practice. Endocrine reviews, 29(3), 205–235. URL: [Link]

-

Labrie, F., Labrie, C., Bélanger, A., Simard, J., Gauthier, S., Luu-The, V., ... & Pelletier, G. (2009). Effects of 4-hydroxytamoxifen, raloxifene and ICI 182 780 on survival of uterine cancer cell lines in the presence and absence of exogenous estrogens. The Journal of steroid biochemistry and molecular biology, 114(1-2), 1–9. URL: [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). raloxifene [Ligand Id: 2820] activity data from GtoPdb and ChEMBL. IUPHAR/BPS. URL: [Link]

-

Lee, S., & Barron, M. G. (2017). Structure-Based Understanding of Binding Affinity and Mode of Estrogen Receptor α Agonists and Antagonists. PLoS ONE, 12(1), e0169607. URL: [Link]

-

Bryant, H. U. (1999). Mechanism of action and preclinical profile of raloxifene, a selective estrogen receptor modulation. Reviews in endocrine & metabolic disorders, 1(1), 37–45. URL: [Link]

-

Level Up RN. (2025). SERMs for Osteoporosis: Raloxifene. YouTube. URL: [Link]

-

Vensel, W. H., May, J. A., Mathias, L. D., & Norman, B. H. (2013). Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives. ACS medicinal chemistry letters, 4(11), 1081–1085. URL: [Link]

-

National Center for Biotechnology Information. (n.d.). Raloxifene. PubChem. URL: [Link]

-

WebMD. (2024). SERMs for Osteoporosis: Raloxifene (Evista). WebMD. URL: [Link]

-

Wang, Z., Li, Y., Ai, C., & Wang, Y. (2015). In Silico Prediction of Estrogen Receptor Subtype Binding Affinity and Selectivity Using Statistical Methods and Molecular Docking with 2-Arylnaphthalenes and 2-Arylquinolines. Molecules, 20(10), 18274–18299. URL: [Link]

-

Lee, S., & Barron, M. G. (2017). Structure-Based Understanding of Binding Affinity and Mode of Estrogen Receptor α Agonists and Antagonists. PLoS ONE, 12(1), e0169607. URL: [Link]

-

Medscape. (n.d.). Evista (raloxifene) dosing, indications, interactions, adverse effects, and more. Medscape. URL: [Link]

-

Le, J. K., & Burshell, A. L. (2023). Raloxifene. StatPearls. URL: [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Raloxifene | C28H27NO4S | CID 5035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. SERMs for Osteoporosis: Raloxifene (Evista) [webmd.com]

- 4. Mechanism of action and preclinical profile of raloxifene, a selective estrogen receptor modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evista (raloxifene) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 6. Raloxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Selective estrogen receptor modulators: tissue specificity and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Selective Estrogen Receptor Modulators 4-Hydroxytamoxifen and Raloxifene Impact the Stability and Function of SRC-1 and SRC-3 Coactivator Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.plos.org [journals.plos.org]

- 11. Characterization of raloxifene glucuronidation. Potential role of UGT1A8 genotype on raloxifene metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Evaluation of the major metabolites of raloxifene as modulators of tissue selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. CYP3A4-MEDIATED OXYGENATION VERSUS DEHYDROGENATION OF RALOXIFENE - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. books.rsc.org [books.rsc.org]

- 17. giffordbioscience.com [giffordbioscience.com]

- 18. Screening for Phytoestrogens using a Cell-based Estrogen Receptor β Reporter Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. indigobiosciences.com [indigobiosciences.com]

- 20. caymanchem.com [caymanchem.com]

- 21. A reporter gene assay for evaluation of tissue-specific responses to estrogens based on the differential use of promoters A to F of the human estrogen receptor alpha gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the In Vitro Oxidative Metabolism of Raloxifene

Introduction

Raloxifene is a second-generation selective estrogen receptor modulator (SERM) utilized for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer.[1][2] Its pharmacology is tissue-specific, exhibiting estrogenic effects on bone and anti-estrogenic effects on breast and uterine tissues.[2] The clinical disposition of Raloxifene is dominated by extensive first-pass metabolism, primarily through glucuronide conjugation, which results in an oral bioavailability of only about 2%.[3][4]

While glucuronidation represents the principal clearance pathway, a secondary and mechanistically critical metabolic route exists: oxidative metabolism mediated by Cytochrome P450 (CYP) enzymes. This pathway, though minor in terms of total drug clearance, is of significant toxicological interest as it leads to the formation of reactive intermediates.[5][6] This guide provides an in-depth exploration of the in vitro methods used to characterize the oxidative metabolism of Raloxifene, focusing on the formation of hydroxylated metabolites and the subsequent generation of reactive species. We will delve into the enzymatic drivers, robust experimental protocols, and data interpretation strategies essential for researchers in drug development and metabolism.

For clarity, it is important to address nomenclature. The parent Raloxifene molecule contains a prominent 4'-hydroxyl group on one of its phenyl rings. In the context of drug metabolism, the study of its "hydroxylation" refers to the enzymatic addition of new hydroxyl groups, most notably leading to the formation of catechol (dihydroxy-phenyl) structures. These catechols are key precursors to the reactive quinone intermediates that define the toxicological profile of this pathway.

Section 1: The Dueling Fates of Raloxifene: Oxidation vs. Glucuronidation

Upon entering a metabolically competent system, Raloxifene is subject to two competing metabolic fates. The overwhelming majority of the drug is rapidly conjugated by UDP-glucuronosyltransferase (UGT) enzymes to form Raloxifene-4'-glucuronide, Raloxifene-6-glucuronide, and a di-glucuronide conjugate.[3][7][8] This is a detoxification process that facilitates excretion.

In parallel, a smaller fraction of Raloxifene serves as a substrate for CYP enzymes, initiating a bioactivation sequence. This oxidative pathway is critical to understand because it generates electrophilic intermediates capable of covalently binding to cellular macromolecules, including the metabolizing enzymes themselves.[6][9] The balance between these two pathways—extensive, rapid glucuronidation versus limited, but potent, oxidation—is a key determinant of Raloxifene's disposition and safety profile.[10] Intestinal metabolism, in particular, plays a crucial role in glucuronidating Raloxifene before it can reach the liver and undergo significant bioactivation.[8][10]

Caption: Competing metabolic pathways of Raloxifene in vitro.

Section 2: The Key Enzymatic Player in Hydroxylation: Cytochrome P450 3A4

Exhaustive in vitro studies have identified Cytochrome P450 3A4 (CYP3A4) as the principal enzyme responsible for the oxidative bioactivation of Raloxifene.[9][11] The involvement of CYP3A4 is not merely catalytic; Raloxifene is also a mechanism-based inactivator of the enzyme, a phenomenon of significant interest in predicting drug-drug interactions.[5][6]

The bioactivation sequence proceeds as follows:

-

Oxygenation: CYP3A4, in a process requiring NADPH and molecular oxygen, catalyzes the oxidation of Raloxifene. This can occur on either the benzothiophene or the phenol ring systems, forming unstable arene oxide intermediates.[9]

-

Catechol Formation: These intermediates can rearrange to form stable hydroxylated metabolites. A key product is the catechol, where a second hydroxyl group is added adjacent to one of the existing phenolic groups (e.g., at the 3'-position).[5]

-

Quinone Methide Generation: The catechol metabolite is susceptible to further oxidation, yielding a highly reactive di-quinone methide.[5][6] This electrophilic species is the primary culprit behind the observed covalent binding.

-

Adduct Formation & Inactivation: The quinone methide can react with nucleophiles. In vitro, this is observed as the formation of adducts with glutathione (GSH), if present, or with nucleophilic residues on the CYP3A4 apoprotein itself.[5][9] This covalent binding to the enzyme leads to its irreversible, time-dependent inactivation.[11][12]

Caption: CYP3A4-mediated bioactivation pathway of Raloxifene.

Section 3: In Vitro Experimental Systems for Studying Raloxifene Hydroxylation

Selecting the appropriate in vitro system is a critical experimental design choice. The goal is to balance biological relevance with the need to answer specific mechanistic questions.

-

Human Liver Microsomes (HLMs): This is the most widely used and appropriate starting system.[13] HLMs are vesicles of the endoplasmic reticulum that contain a rich complement of both Phase I (CYP) and Phase II (UGT) enzymes.[13]

-

Recombinant Human CYP3A4: These are systems (e.g., baculovirus-expressed proteins) that contain only a single, purified CYP enzyme.[11]

-

Causality: This is a reductionist approach used for definitive proof. By demonstrating metabolite formation in a system containing only CYP3A4, one can unequivocally assign its role, free from the confounding activities of other CYPs or UGTs present in HLMs.[5]

-

-

Hepatocytes: While less common for routine screening, incubations with primary human hepatocytes offer a more complete cellular model.

-

Causality: Hepatocytes contain intact cellular structures, cytosolic enzymes, and physiological concentrations of cofactors and trapping agents like GSH. The detection of GSH adducts in hepatocyte incubations provides strong evidence that the bioactivation pathway is relevant in a whole-cell context.[9]

-

Section 4: Protocol for Characterizing Raloxifene Hydroxylation in Human Liver Microsomes

This protocol provides a robust framework for quantifying the CYP3A4-mediated metabolism of Raloxifene and trapping its reactive intermediates. It is designed as a self-validating system.

Experimental Workflow Diagram

Caption: Experimental workflow for in vitro Raloxifene metabolism.

Part A: Incubation Protocol

-

Reagent Preparation:

-

Potassium Phosphate Buffer: 100 mM, pH 7.4.

-

Raloxifene Stock: 10 mM in DMSO. Further dilute in buffer for working solutions. The final DMSO concentration in the incubation should be <0.2% to avoid enzyme inhibition.[13]

-

Human Liver Microsomes (HLM): Pooled HLMs are recommended to average inter-individual variability. Thaw on ice and dilute in buffer to a working concentration (e.g., 2 mg/mL). Final concentration in incubation is typically 0.5-1.0 mg/mL.

-

NADPH-Generating System: Prepare a solution containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride. This provides a sustained source of the NADPH cofactor required for CYP activity.[11]

-

Glutathione (GSH) Solution (Optional): 50 mM GSH in buffer. Final concentration in incubation is typically 1-5 mM. This is included to trap reactive metabolites for indirect detection.[9]

-

Termination Solution: Acetonitrile, chilled to -20°C, containing an appropriate internal standard for LC-MS/MS analysis.

-

-

Incubation Procedure:

-

In a microcentrifuge tube, add the required amount of phosphate buffer.

-

Add the HLM suspension.

-

Add the Raloxifene working solution to achieve the desired final concentration (e.g., 1-10 µM).[13]

-

(Optional) Add the GSH solution.

-

Pre-incubate the mixture for 5 minutes in a 37°C water bath to equilibrate the temperature.

-

Initiate the metabolic reaction by adding the NADPH-generating system.

-

Incubate at 37°C with shaking. Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Terminate the reaction at each time point by adding 2-3 volumes of the cold acetonitrile termination solution. This precipitates the microsomal proteins and halts all enzymatic activity.

-

Part B: Sample Analysis

-

Sample Preparation: Vortex the terminated reaction tubes vigorously. Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated protein.

-

Analysis: Transfer the supernatant to an HPLC vial. Analyze using a validated LC-MS/MS method capable of separating Raloxifene from its hydroxylated metabolites and GSH adducts.[5][9]

Typical Incubation Conditions

| Component | Final Concentration | Purpose |

| Human Liver Microsomes | 0.5 - 1.0 mg/mL | Source of metabolic enzymes (CYPs, UGTs) |

| Raloxifene | 1 - 10 µM | Substrate |

| Potassium Phosphate Buffer | ~100 mM, pH 7.4 | Maintain physiological pH |

| NADPH-Generating System | As specified | Cofactor for CYP enzyme activity |

| Glutathione (GSH) | 1 - 5 mM | Trapping agent for reactive metabolites |

| Incubation Temperature | 37°C | Optimal temperature for enzymatic activity |

| Final DMSO Concentration | < 0.2% | Minimize solvent-induced enzyme inhibition |

Section 5: Data Interpretation and Self-Validating Systems

Generating data is insufficient; the protocol must include internal controls to ensure the results are trustworthy and correctly interpreted.

-

Confirming CYP3A4's Role: The causality of CYP3A4 must be proven. This is achieved by running parallel incubations with specific inhibitors.

-

Chemical Inhibition: A parallel incubation including a selective CYP3A4 inhibitor like Ketoconazole (1 µM) should be performed. A near-complete abolition of hydroxylated metabolite formation in the presence of the inhibitor provides strong evidence that CYP3A4 is the primary enzyme responsible.[9]

-

Control Incubations: Always include two key controls: a "time-zero" sample terminated immediately after adding NADPH, and a "no-NADPH" incubation. These controls ensure that the observed metabolite formation is enzymatic and dependent on the CYP cofactor.

-

-

Interpreting GSH Adducts: The direct detection of the di-quinone methide is not feasible due to its extreme reactivity. Therefore, the detection of one or more Raloxifene-GSH adducts by LC-MS/MS serves as the definitive biomarker for the formation of its reactive precursor.[5][9] The appearance of these adducts validates that the bioactivation pathway is operational.

-

Kinetic Analysis: For a deeper characterization, particularly of the mechanism-based inactivation, kinetic parameters should be determined. This involves measuring the rate of CYP3A4 activity loss over time at various Raloxifene concentrations to calculate the maximal rate of inactivation (kinact) and the concentration required for half-maximal inactivation (KI).[9][11]

Conclusion

The in vitro oxidative metabolism of Raloxifene, while a minor pathway compared to glucuronidation, is a critical area of study for understanding its potential for bioactivation and enzyme inhibition. This guide has detailed the central role of CYP3A4 in generating hydroxylated catechol intermediates and their subsequent conversion to reactive quinone methides. By employing robust in vitro systems like human liver microsomes and incorporating self-validating controls such as specific chemical inhibitors and reactive metabolite trapping agents, researchers can confidently characterize this metabolic pathway. A thorough understanding of the interplay between high-efficiency detoxification via glucuronidation and low-level, high-potency bioactivation via oxidation is paramount for accurately predicting the drug's safety profile and its potential for drug-drug interactions in a clinical setting.

References

-

Chen, Q., Ngui, J. S., Doss, G. A., Wang, R. W., Cai, X., DiNinno, F. P., Blizzard, T. A., Hammond, M. L., Stearns, R. A., Evans, D. C., Baillie, T. A., & Tang, W. (2002). Cytochrome P450 3A4-mediated bioactivation of raloxifene: irreversible enzyme inhibition and thiol adduct formation. Chemical Research in Toxicology, 15(7), 907–914. [Link]

-

Dahllund, L., Korhonen, L. E., & Penner, N. A. (2009). CYP3A4-mediated oxygenation versus dehydrogenation of raloxifene. Chemical Research in Toxicology, 22(4), 676–683. [Link]

-

U.S. Food and Drug Administration. (1997). Clinical Pharmacology & Biopharmaceutics Review for NDA 020815 (Raloxifene). accessdata.fda.gov. [Link]

-

Dahllund, L., Korhonen, L. E., & Penner, N. A. (2009). CYP3A4-Mediated Oxygenation versus Dehydrogenation of Raloxifene. ACS Publications. [Link]

-

Chen, Q., Ngui, J. S., Doss, G. A., Wang, R. W., Cai, X., DiNinno, F. P., Blizzard, T. A., Hammond, M. L., Stearns, R. A., Evans, D. C., Baillie, T. A., & Tang, W. (2002). Cytochrome P450 3A4-Mediated Bioactivation of Raloxifene: Irreversible Enzyme Inhibition and Thiol Adduct Formation. American Chemical Society. [Link]

-

National Center for Biotechnology Information. (n.d.). Raloxifene. PubChem Compound Database. Retrieved January 14, 2026, from [Link]

-

Dirty Medicine. (2024, November 21). Pharmacology of Raloxifene (Evista) ; Overview, Mechanism of action, Side effects, Pharmacokinetics. YouTube. [Link]

-

Liu, X., et al. (2021). Age- and Region-Dependent Disposition of Raloxifene in Rats. Pharmaceutical Research, 38(8), 1365–1375. [Link]

-

Trdan Lušin, T., Mrhar, A., Trontelj, J., & Ravnik, M. (2012). Characterization of raloxifene glucuronidation. Potential role of UGT1A8 genotype on raloxifene metabolism in vivo. European Journal of Drug Metabolism and Pharmacokinetics, 37(1), 43–52. [Link]

-

Korhonen, L. E., & Penner, N. A. (2009). Differential time-dependent inactivation of P450 3A4 and P450 3A5 by raloxifene: a key role for C239 in quenching reactive intermediates. Drug Metabolism and Disposition, 37(11), 2268–2276. [Link]

-

Sun, H., et al. (2008). Free radical metabolism of raloxifene in human liver microsomes. Drug Metabolism and Disposition, 36(9), 1796–1804. [Link]

-

Kemp, D. C., Fan, P. W., & Stevens, J. C. (2002). Characterization of raloxifene glucuronidation in vitro: contribution of intestinal metabolism to presystemic clearance. Drug Metabolism and Disposition, 30(6), 694–700. [Link]

-

Kemp, D. C., Fan, P. W., & Stevens, J. C. (2002). Characterization of Raloxifene Glucuronidation in Vitro: Contribution of Intestinal Metabolism to Presystemic Clearance. ResearchGate. [Link]

-

Nirogi, R., & Kandikere, V. (2017). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. ResearchGate. [Link]

-

Trdan Lušin, T., et al. (2011). Raloxifene glucuronidation in human intestine, kidney, and liver microsomes and in human liver microsomes genotyped for the UGT1A1*28 polymorphism. Drug Metabolism and Disposition, 39(4), 667–675. [Link]

-

Trdan Lušin, T., et al. (2011). Raloxifene Glucuronidation in Human Intestine, Kidney, and Liver Microsomes and in Human Liver Microsomes Genotyped for the UGT1A1*28 Polymorphism. ResearchGate. [Link]

-

Jeong, E. J., et al. (2009). Metabolic Inhibition and Kinetics of Raloxifene by Pharmaceutical Excipients in Human Liver Microsomes. Journal of Pharmaceutical Sciences, 98(8), 2897–2906. [Link]

-

Jeffcoat, A. R., et al. (1998). Evaluation of the major metabolites of raloxifene as modulators of tissue selectivity. Journal of Steroid Biochemistry and Molecular Biology, 67(3), 217–227. [Link]

-

Rege, B., & Gibson, C. R. (2008). Effect of Intestinal Glucuronidation in Limiting Hepatic Exposure and Bioactivation of Raloxifene in Humans and Rats. Chemical Research in Toxicology, 21(12), 2260–2271. [Link]

-

U.S. Food and Drug Administration. (n.d.). Mean (CV) Pharmacokinetic Parameters of Raloxifene Following 120-mg dose of Raloxifene HCl. accessdata.fda.gov. [Link]

-

de Oliveira, A. R. M., et al. (2015). Development of alternative methods for the determination of raloxifene hydrochloride in tablet dosage form. Brazilian Journal of Pharmaceutical Sciences, 51(3), 533–544. [Link]

Sources

- 1. Raloxifene | C28H27NO4S | CID 5035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Age-and Region-Dependent Disposition of Raloxifene in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CYP3A4-MEDIATED OXYGENATION VERSUS DEHYDROGENATION OF RALOXIFENE - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Characterization of raloxifene glucuronidation. Potential role of UGT1A8 genotype on raloxifene metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization of raloxifene glucuronidation in vitro: contribution of intestinal metabolism to presystemic clearance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cytochrome P450 3A4-mediated bioactivation of raloxifene: irreversible enzyme inhibition and thiol adduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Differential time-dependent inactivation of P450 3A4 and P450 3A5 by raloxifene: a key role for C239 in quenching reactive intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Metabolic inhibition and kinetics of raloxifene by pharmaceutical excipients in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Metabolite: An In-Depth Technical Guide to the Biological Activity of 4-Hydroxy Raloxifene as a Selective Estrogen Receptor Modulator

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

This technical guide provides a comprehensive exploration of the biological activity of 4-Hydroxy Raloxifene, a key metabolite of the well-established Selective Estrogen Receptor Modulator (SERM), Raloxifene. While Raloxifene's clinical efficacy in the prevention and treatment of osteoporosis and reduction of breast cancer risk is well-documented, the specific contributions of its metabolites are less defined. This document synthesizes the current understanding of this compound, delving into its anticipated mechanism of action, its interaction with estrogen receptors, and its tissue-specific effects. We will explore the established experimental workflows for characterizing SERMs and apply this framework to understand the potential pharmacological profile of this compound, while also highlighting areas where further research is critically needed.

Introduction: The SERM Paradigm and the Rise of Metabolites

Selective Estrogen Receptor Modulators (SERMs) represent a class of compounds that exhibit tissue-specific estrogen receptor (ER) agonist or antagonist activity. This dual functionality allows for the beneficial effects of estrogen in certain tissues, such as bone, while mitigating potential risks in others, like the breast and uterus.[1] Raloxifene, a second-generation SERM, exemplifies this paradigm, with its established estrogenic effects on bone metabolism and anti-estrogenic activity in breast and uterine tissues.[2][3]

The in vivo journey of a drug is often as critical as its initial structure. Metabolism can lead to the formation of active, inactive, or even toxic byproducts. In the case of Raloxifene, extensive first-pass metabolism results in the formation of glucuronide conjugates and hydroxylated metabolites.[4] While the glucuronidated forms are generally considered to have significantly lower ER binding affinity, the hydroxylated metabolites, such as this compound, are posited to retain significant biological activity, akin to the well-characterized active metabolite of Tamoxifen, 4-hydroxytamoxifen. This guide focuses on elucidating the biological activity of this compound, a molecule of considerable interest in understanding the complete pharmacological picture of Raloxifene therapy.

Metabolism of Raloxifene to this compound

Raloxifene undergoes extensive metabolism primarily in the liver and intestines. The main metabolic pathways are glucuronidation at the 6- and 4'-hydroxyl groups.[5] However, oxidative metabolism mediated by cytochrome P450 enzymes also occurs, leading to the formation of hydroxylated derivatives, including this compound. While the glucuronide conjugates are the most abundant metabolites, the potential for in vivo deconjugation and the inherent activity of hydroxylated metabolites necessitate a deeper investigation into their specific roles.

Mechanism of Action: The Dance with the Estrogen Receptor